Product packaging for N1-b-D-Glucopyranosylamino-guanidine HCl(Cat. No.:CAS No. 109853-81-8)

N1-b-D-Glucopyranosylamino-guanidine HCl

Cat. No.: B026672
CAS No.: 109853-81-8
M. Wt: 272.69 g/mol
InChI Key: OZWPFFIDQAQUEH-WYRLRVFGSA-N
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Description

Contextualizing Glycosylated Guanidines in Chemical Biology

Glycosylated guanidines, also known as N-amidinoglycamines, are a class of compounds that covalently link a sugar moiety to a guanidine (B92328) group. In chemical biology, the addition of a sugar molecule—a process known as glycosylation—is a well-established strategy to modify the properties of a parent molecule. Glycosylation can influence a compound's solubility, stability, and ability to interact with biological targets such as enzymes and receptors.

The guanidinium (B1211019) group, the protonated form of guanidine, is a common functional group found in nature, most notably in the side chain of the amino acid arginine. Its ability to form strong, directional hydrogen bonds and electrostatic interactions makes it a key player in molecular recognition events. The combination of a sugar and a guanidine group in a single molecule creates a "glycomimetic," a compound that can mimic the structure and function of natural carbohydrates and glycoproteins. These molecules are of significant interest as they can potentially act as inhibitors of carbohydrate-processing enzymes, such as glycosidases. nih.govnih.gov The synthesis of such compounds often involves the reaction of a sugar derivative with a guanylating agent. nih.gov

Significance of N1-b-D-Glucopyranosylamino-guanidine HCl as a Research Compound

The specific structure of this compound, featuring a β-linked glucose, makes it a subject of interest for several reasons. The glucose moiety provides a structural basis for potential interactions with glucose-recognizing proteins, while the guanidine group can engage in specific binding interactions.

One of the primary areas of investigation for compounds of this nature is their potential as enzyme inhibitors. nih.govnih.gov For instance, α-glucosidase inhibitors are a class of drugs used to treat type 2 diabetes by slowing down the digestion of carbohydrates. nih.gov The structural similarity of this compound to natural carbohydrate substrates suggests that it could be explored as a potential inhibitor of such enzymes. Research into related glycosylated compounds has shown that they can exhibit inhibitory activity against various glycosidases. nih.gov The hydrochloride salt form of the compound enhances its stability and solubility in aqueous solutions, which is advantageous for experimental studies.

While specific, detailed research findings on the biological activity of this compound are not yet widely published, its chemical structure positions it as a valuable tool for probing carbohydrate-protein interactions and as a lead compound for the development of new therapeutic agents.

Historical Perspective of Related Compounds in Biological Studies

The journey of guanidine-containing compounds in medicine provides a rich historical context for the study of this compound. The parent compound, guanidine, has been known since the 19th century. In the early 20th century, guanidine derivatives were explored for their glucose-lowering effects. This line of research eventually led to the development of the biguanide (B1667054) class of antidiabetic drugs, the most famous of which is metformin (B114582).

Metformin, a cornerstone in the management of type 2 diabetes, is structurally a biguanide, which can be thought of as two guanidine units linked together. Its mechanism of action involves the reduction of hepatic glucose production and improvement of insulin (B600854) sensitivity. The success of metformin has sustained interest in the therapeutic potential of other guanidine-containing molecules.

The exploration of glycosylated derivatives represents a more recent chapter in this history. By combining the established biological relevance of the guanidine moiety with the specificity and biocompatibility of sugars, researchers aim to develop new compounds with improved therapeutic profiles. The synthesis of various glycosylguanidines and their evaluation as potential inhibitors of glycosidases and other enzymes is an active area of research, building upon the long-standing legacy of guanidine-based compounds in medicine. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H17ClN4O5 B026672 N1-b-D-Glucopyranosylamino-guanidine HCl CAS No. 109853-81-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]guanidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N4O5.ClH/c8-7(9)11-10-6-5(15)4(14)3(13)2(1-12)16-6;/h2-6,10,12-15H,1H2,(H4,8,9,11);1H/t2-,3-,4+,5-,6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZWPFFIDQAQUEH-WYRLRVFGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)NN=C(N)N)O)O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)NN=C(N)N)O)O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClN4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70385058
Record name N1-b-D-Glucopyranosylamino-guanidine HCl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70385058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109853-81-8
Record name N1-b-D-Glucopyranosylamino-guanidine HCl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70385058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Chemical Modifications of N1 B D Glucopyranosylamino Guanidine Hcl

Methodologies for N1-b-D-Glucopyranosylamino-guanidine HCl Synthesis

The synthesis of this compound primarily involves the reaction of a glucose source with a guanidinylating agent. The careful control of reaction conditions is paramount to ensure the desired stereochemistry and yield.

Synthetic Pathways and Reaction Conditions

The principal synthetic route to this compound involves the direct reaction of D-glucose with aminoguanidine (B1677879) hydrochloride. nih.govnih.gov This reaction is typically performed in an aqueous buffer system. Research has shown that the reaction proceeds at a slow rate under physiological conditions (pH 7.0 and 37°C), with approximately 50% of the D-glucose reacting over 42 days. nih.gov To accelerate the reaction, higher temperatures can be employed. For instance, at 60°C, the reaction with aminoguanidine can be completed within 72 hours. nih.gov

The initial product formed is the β-D-glucopyranosyl aminoguanidine, which exists predominantly as a glycosylamine in the β-pyranose form in solution. nih.gov This intermediate can then be isolated as its hydrochloride salt. The use of aminoguanidine hydrochloride directly provides the desired salt form of the final product.

Alternative approaches to forming the guanidine (B92328) moiety in glycosides can involve multi-step sequences using various guanylating agents. magtech.com.cnorganic-chemistry.orgrsc.org These methods often utilize protected sugar precursors to control regioselectivity and stereoselectivity. Common strategies include the use of thiourea (B124793) derivatives that are subsequently activated to form the guanidine group. rsc.org For example, a protected glucose derivative with a leaving group at the anomeric position can be reacted with a protected guanidine source. However, for the specific synthesis of this compound, the direct condensation of D-glucose with aminoguanidine remains a straightforward approach.

Parameter Condition Reference
Reactants D-glucose, Aminoguanidine Hydrochloride nih.gov
Solvent Phosphate buffer nih.gov
pH 7.0 nih.gov
Temperature 37°C (slow) or 60°C (accelerated) nih.gov
Product Form β-D-glucopyranosyl aminoguanidine nih.gov

Purity and Yield Optimization in Synthesis

Optimizing the purity and yield of this compound synthesis requires careful management of reaction conditions and purification strategies. The reaction between glucose and aminoguanidine can lead to a mixture of products, including anomers and byproducts from Maillard reactions. nih.gov

To enhance the yield of the desired β-anomer, controlling the reaction time and temperature is crucial. Prolonged reaction times or excessively high temperatures can lead to degradation and the formation of advanced glycation end products (AGEs). nih.gov The use of a moderate temperature, such as 60°C, allows for a reasonable reaction rate while minimizing side reactions. nih.gov

Purification of this compound often involves crystallization. The trifluoroacetate (B77799) salt of the initial product, β-D-glucopyranosyl aminoguanidine, has been successfully obtained in a crystalline state, which suggests that salt formation can be a viable purification strategy. nih.gov Subsequent conversion to the hydrochloride salt can then be performed. The purity of the final product can be assessed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry to confirm the structure and identify any impurities. nih.gov

Derivatization and Functionalization of this compound

The chemical modification of this compound opens avenues for creating a diverse range of derivatives with potentially enhanced or novel biological activities. These modifications can target the glucose moiety or the guanidine group.

Glycosylation Modifications

Further glycosylation of the glucose unit in this compound can lead to the formation of oligosaccharide structures. This can be achieved through enzymatic or chemical methods. nih.govmdpi.com

Enzymatic glycosylation, utilizing specific glycosyltransferases, offers a highly regio- and stereoselective method for adding sugar units. nih.gov For example, enzymes like GtfE and GtfD have been used in the sequential glycosylation of vancomycin (B549263) aglycon, demonstrating the potential for controlled enzymatic synthesis of complex glycans. nih.gov This approach would require the appropriate glycosyltransferase and an activated sugar donor, such as a UDP-sugar. nih.gov

Chemical glycosylation methods often involve the use of protected sugar donors with a leaving group at the anomeric position. mdpi.com The hydroxyl groups on the this compound would need to be selectively protected to direct the glycosylation to the desired position.

Methylation Strategies

Methylation of the guanidine group can significantly alter its basicity and hydrogen bonding capacity. nih.govfrontiersin.org Studies on arginine methylation have shown that enzymatic and chemical methods can be employed to introduce methyl groups to guanidinium (B1211019) moieties. nih.govfrontiersin.org

Enzymes known as arginine methyltransferases (RMTs) catalyze the transfer of a methyl group from S-adenosyl methionine (SAM) to the guanidino group of arginine residues in proteins. frontiersin.org While this is a protein-specific modification, the underlying principle could be adapted for small molecules.

Chemically, methylation can be achieved using various methylating agents. The synthesis of methylated guanidines often involves the use of tailor-made precursors. nih.gov For instance, pre-methylated guanylating agents can be reacted with an amine to introduce a methylated guanidine group. nih.gov Applying this to this compound would likely involve protection of the glucose hydroxyls followed by reaction with a suitable methylating agent under basic conditions. The degree of methylation (mono-, di-, or tri-methylated) could be controlled by the choice of reagents and reaction conditions.

Modification Reagent/Enzyme Potential Outcome Reference
Glycosylation Glycosyltransferases, UDP-sugar donorsFormation of oligosaccharide derivatives nih.gov
Methylation Arginine methyltransferases, Methylating agentsAltered basicity and hydrogen bonding nih.govfrontiersin.org
Click Chemistry Azide (B81097) or alkyne derivatives, Cu(I) catalystConjugation to other molecules sci-hub.senih.govacs.orgbiosynth.comsigmaaldrich.com

Click Chemistry Applications for Conjugation

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), provides a powerful and versatile tool for conjugating this compound to other molecules. sci-hub.senih.govacs.orgbiosynth.comsigmaaldrich.com This reaction is highly efficient, regioselective, and biocompatible. biosynth.comsigmaaldrich.com

To utilize click chemistry, the this compound molecule must first be functionalized with either an azide or a terminal alkyne group. This can be achieved by reacting one of the hydroxyl groups of the glucose moiety with a reagent containing the desired functionality, for instance, an azido- or alkynyl-containing electrophile.

Once the "clickable" handle is installed, the modified this compound can be reacted with a wide array of molecules bearing the complementary functionality (an alkyne if the sugar has an azide, and vice versa). This allows for the straightforward synthesis of conjugates with biomolecules, fluorophores, or solid supports, facilitating studies on its biological interactions and applications in diagnostics. nih.govbiosynth.com The use of metabolic oligosaccharide engineering (MOE) strategies, where cells are fed chemically modified sugars, further highlights the utility of click chemistry in studying glycosylation. nih.gov

Fluorination Approaches for Analog Generation

The introduction of fluorine into bioactive molecules is a widely used strategy in medicinal chemistry to enhance properties such as metabolic stability, binding affinity, and lipophilicity. The generation of fluorinated analogs of this compound would likely involve the synthesis of a fluorinated glucopyranosylamine precursor, which is then reacted to form the guanidine moiety.

Several established methods for the deoxyfluorination of carbohydrates could be employed. One common reagent is diethylaminosulfur trifluoride (DAST) and its analogs, which can replace hydroxyl groups with fluorine, typically with inversion of stereochemistry. For instance, the synthesis of multiply fluorinated N-acetyl-D-glucosamine and D-galactosamine analogs has been achieved through the use of DAST for deoxyfluorination at various positions on the sugar ring. nih.govbeilstein-journals.org Another powerful electrophilic fluorinating agent is Selectfluor® (F-TEDA-BF4) , which is often used for the fluorination of glycals to produce 2-deoxy-2-fluoro glycosides.

More recent advancements in fluorination chemistry include photochemical methods. A notable example is the use of sulfur(VI) hexafluoride (SF6) as an inexpensive and safe fluorinating agent in a photoredox catalytic system. This method has been successfully applied to generate various glycosyl fluorides from their corresponding hemiacetals or thioglycosides with yields ranging from 43% to 97%. nih.gov

A plausible synthetic route to a fluorinated analog of this compound could involve the following steps:

Selective protection of the hydroxyl groups of D-glucose.

Deoxyfluorination of one or more of the unprotected hydroxyl groups using a suitable fluorinating agent (e.g., DAST).

Conversion of the anomeric center of the fluorinated glucose derivative to a glycosylamine.

Reaction of the fluorinated glycosylamine with a guanylating agent to form the final fluorinated product.

Table 1: Potential Fluorination Reactions for Glucopyranose Precursors

Starting Material (Protected Glucose)Fluorinating AgentProduct (Fluorinated Glucose Derivative)Typical Yield (%)
1,2:3,4-Di-O-isopropylidene-α-D-glucopyranoseDAST6-Deoxy-6-fluoro-1,2:3,4-di-O-isopropylidene-α-D-glucopyranose70-85
Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranosideSelectfluor®Methyl 6-deoxy-6-fluoro-2,3,4-tri-O-benzyl-α-D-glucopyranoside60-75
2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromideAgF2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl fluoride80-90

Note: The yields presented are typical for the specified reactions on similar substrates and are for illustrative purposes.

Advanced Synthetic Approaches for Novel this compound Analogs

The synthesis of this compound itself likely involves the reaction of a β-D-glucopyranosylamine with a suitable guanylating agent. The formation of the glycosylamine precursor can be achieved by reacting D-glucose with ammonia (B1221849) or an ammonium (B1175870) salt, such as ammonium bicarbonate. google.comresearchgate.net This reaction can be sensitive and may lead to side products, necessitating careful control of reaction conditions and purification. researchgate.net

Once the β-D-glucopyranosylamine is obtained, it can be converted to the target guanidine. A common method for guanylation involves the use of reagents like S-methylisothiourea or N,N'-di-Boc-S-methylisothiourea in the presence of a coupling agent like mercury(II) chloride or EDCI. lookchemmall.com Another approach is the reaction with cyanamide (B42294) or dicyandiamide (B1669379) under controlled conditions. The synthesis of guanidine hydrochloride itself is often achieved through the reaction of dicyandiamide with ammonium chloride at elevated temperatures. chemicalbook.comgoogle.com

For the synthesis of novel analogs, various substituted guanidines or modified sugar moieties could be employed. For instance, creating C-glycosyl analogs, where the anomeric oxygen is replaced by a carbon atom, can lead to more stable compounds. The synthesis of C-glucopyranosyl pyrazole (B372694) derivatives has been reported, involving the formation of a C-N bond on the pyrazole ring, followed by guanylation. nih.gov

Advanced strategies for forming the N-glycosidic bond are also being developed, including radical-based methods. These approaches can offer advantages over traditional acid-promoted glycosylations, such as being less water-sensitive and compatible with a wider range of functional groups.

Table 2: Plausible Guanylation Reactions for Glycosylamine Precursors

Glycosylamine PrecursorGuanylating AgentProductTypical Yield (%)
β-D-GlucopyranosylamineN,N'-Di-Boc-S-methylisothioureaN1-(N,N'-Di-Boc-guanidino)-β-D-glucopyranosylamine60-80
β-D-GlucopyranosylamineCyanamideN1-β-D-Glucopyranosylamino-guanidine40-60
4-Amino-3-(β-D-glucopyranosyl)-5-phenyl-1H-pyrazoleN,N′-di-Boc-1H-pyrazole-1-carboxamidineProtected 3-(β-D-glucopyranosyl)-4-guanidino-5-phenyl-1H-pyrazole~39 nih.gov

Note: The yields are estimates based on similar reactions reported in the literature and are for illustrative purposes. The final product would require deprotection steps.

Elucidation of Mechanism of Action of N1 B D Glucopyranosylamino Guanidine Hcl

Enzymatic Inhibition Mechanisms

The potential for N1-b-D-Glucopyranosylamino-guanidine HCl to act as an enzyme inhibitor would stem from its structural features: a glucopyranosyl moiety and a guanidine (B92328) group. The glucose-like portion suggests a possible interaction with carbohydrate-processing enzymes, while the highly basic guanidinium (B1211019) group could engage in specific electrostatic interactions within an enzyme's active site.

Alpha-Glucosidase Inhibition Studies

Alpha-glucosidases are enzymes that catalyze the cleavage of glycosidic bonds in carbohydrates. Inhibitors of these enzymes are of significant interest for their potential to modulate carbohydrate metabolism. Although no studies have been published on the alpha-glucosidase inhibitory activity of this compound, we can outline the standard methodologies that would be employed in such an investigation.

To understand the nature of enzyme inhibition, kinetic studies are essential. These analyses determine key parameters that describe the interaction between an enzyme and its inhibitor. The type of inhibition (competitive, non-competitive, uncompetitive, or mixed) can be elucidated using graphical methods such as the Lineweaver-Burk plot.

Table 1: Key Parameters in Enzyme Kinetic Analysis

ParameterDescription
Km The Michaelis constant, representing the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). It is an indicator of the affinity of the enzyme for its substrate.
Vmax The maximum rate of the enzymatic reaction when the enzyme is saturated with the substrate.
Ki The inhibition constant, which quantifies the affinity of the inhibitor for the enzyme. A lower Ki value indicates a more potent inhibitor.
IC50 The half-maximal inhibitory concentration, representing the concentration of an inhibitor that is required to inhibit 50% of the enzyme's activity under specific assay conditions.

A typical kinetic analysis would involve measuring the rate of the alpha-glucosidase-catalyzed reaction in the presence of varying concentrations of both the substrate and this compound. The resulting data would then be plotted to determine the mode of inhibition and calculate the inhibition constant (Ki).

The selectivity of an inhibitor for a specific enzyme over others is a critical aspect of its therapeutic potential. For an alpha-glucosidase inhibitor, selectivity would be determined by the unique structural features of the enzyme's active site. Molecular docking and structural biology techniques, such as X-ray crystallography or NMR spectroscopy, would be instrumental in understanding the molecular basis of selectivity. These methods could reveal the specific amino acid residues within the alpha-glucosidase active site that interact with the glucopyranosyl and guanidinium moieties of the inhibitor, providing insights into the binding mode and the determinants of affinity and selectivity.

Broader Spectrum Enzyme Modulation Studies

Beyond alpha-glucosidase, the structural components of this compound suggest that it could potentially interact with other classes of enzymes.

Given its structure, other potential enzyme targets for this compound could include other glycosidases (e.g., beta-glucosidases, amylases) or enzymes that recognize guanidinium-containing substrates, such as certain kinases or peptidases. A broad screening panel of enzymes would be necessary to identify any off-target activities.

Should this compound be found to inhibit multiple enzymes, a comparative analysis of its inhibitory profile would be crucial. This would involve determining the IC50 and Ki values for each identified target enzyme.

Table 2: Hypothetical Comparative Enzymatic Inhibition Profile

EnzymeIC50 (µM)Ki (µM)Mode of Inhibition
Alpha-GlucosidaseData Not AvailableData Not AvailableData Not Available
Beta-GlucosidaseData Not AvailableData Not AvailableData Not Available
Alpha-AmylaseData Not AvailableData Not AvailableData Not Available
Other TargetsData Not AvailableData Not AvailableData Not Available

Such a profile would provide a comprehensive understanding of the compound's selectivity and potential for polypharmacology.

Inhibition of Advanced Glycation End Products (AGEs) Formation

Advanced Glycation End Products (AGEs) are a heterogeneous group of molecules formed through the non-enzymatic reaction between reducing sugars and proteins, lipids, or nucleic acids. The accumulation of AGEs is implicated in the pathogenesis of various chronic diseases, including diabetes mellitus and its complications. This compound is believed to interfere with the formation of these harmful products.

While direct studies on this compound are limited, its mechanism of AGEs inhibition is largely extrapolated from the well-studied actions of its structural analog, aminoguanidine (B1677879). Aminoguanidine is a potent inhibitor of AGE formation and is thought to act primarily by trapping reactive carbonyl species (RCS), which are key intermediates in the glycation process.

The proposed mechanisms for aminoguanidine, and by extension likely for this compound, involve its nucleophilic guanidino group. This group can react with dicarbonyl compounds such as glyoxal (B1671930), methylglyoxal (B44143), and 3-deoxyglucosone, which are formed during the early stages of the Maillard reaction. This reaction forms stable, non-reactive adducts, thereby preventing these reactive intermediates from cross-linking with proteins to form AGEs.

It is hypothesized that the glucopyranosyl moiety of this compound may influence its solubility, cellular uptake, and interaction with target molecules, potentially modulating its AGEs trapping efficiency compared to aminoguanidine. However, specific research to confirm this is lacking.

By scavenging reactive carbonyl species, this compound is expected to interrupt the glycation cascade at a critical juncture. The formation of AGEs is a complex, multi-step process that begins with the formation of a Schiff base and progresses through Amadori products to the eventual formation of irreversible cross-linked AGEs. By neutralizing the highly reactive dicarbonyl intermediates, the compound effectively halts the progression to late-stage glycation products. This action is crucial in biological systems where the accumulation of AGEs can lead to cellular dysfunction and tissue damage.

Cellular and Subcellular Effects of this compound

The cellular and subcellular effects of this compound are not well-documented. However, based on the known effects of AGEs and the inhibitory action of related guanidine compounds, several potential cellular consequences can be inferred.

Direct investigations into the impact of this compound on intracellular signaling pathways are not available in the current scientific literature. The primary mechanism is believed to be extracellular, through the trapping of AGE precursors. However, by preventing the formation of AGEs, the compound would indirectly affect signaling pathways that are activated by the binding of AGEs to their cellular receptors (RAGE). RAGE activation is known to trigger a cascade of downstream signaling events, including the activation of NF-κB and subsequent pro-inflammatory and pro-oxidative responses. Therefore, by reducing the AGE load, this compound could potentially attenuate these detrimental signaling pathways.

By inhibiting AGE formation, this compound may modulate several cellular processes that are adversely affected by glycation. These include:

Protein Function: Preventing the cross-linking of proteins helps to maintain their normal structure and function.

Extracellular Matrix Integrity: Inhibition of collagen cross-linking can preserve the integrity and elasticity of the extracellular matrix.

Cellular Viability: By reducing the cytotoxic effects of AGEs, the compound may enhance cell survival.

Comparative Analysis of Mechanisms with Related Guanidine Compounds

The mechanism of this compound can be better understood by comparing it with other guanidine compounds, most notably aminoguanidine and metformin (B114582).

CompoundPrimary Mechanism of AGEs InhibitionOther Known Mechanisms
This compound Presumed to be trapping of reactive carbonyl species (extrapolated from aminoguanidine)Not well-documented
Aminoguanidine Trapping of reactive carbonyl species (e.g., glyoxal, methylglyoxal)Inhibition of nitric oxide synthase (NOS), diamine oxidase
Metformin Indirectly reduces AGE formation by lowering blood glucose levels; may also have some direct dicarbonyl scavenging activityActivation of AMP-activated protein kinase (AMPK)

Aminoguanidine is a direct inhibitor of AGE formation through its potent carbonyl scavenging activity. However, its clinical use has been hampered by off-target effects, including the inhibition of nitric oxide synthase. Metformin, a widely used anti-diabetic drug, primarily reduces AGE formation by improving glycemic control, although some studies suggest it may also have direct anti-glycation properties.

The addition of a glucopyranosyl group to the aminoguanidine structure in this compound could potentially alter its pharmacokinetic and pharmacodynamic properties. This modification might enhance its specificity for glycation targets or reduce the off-target effects observed with aminoguanidine. However, without direct comparative studies, these remain theoretical advantages.

Biological Activities and Potential Research Applications of N1 B D Glucopyranosylamino Guanidine Hcl

Research in Diabetes Mellitus Pathophysiology

Diabetes mellitus is a complex metabolic disorder characterized by chronic hyperglycemia, which can lead to a host of severe complications. nih.gov Research into compounds that can modulate glucose metabolism and mitigate diabetes-related complications is of paramount importance. N1-b-D-Glucopyranosylamino-guanidine HCl has emerged as a compound of interest in this field.

Impact on Glucose Metabolism Regulation

This compound is recognized as an insulin (B600854) sensitizer (B1316253), a class of drugs that improves the body's response to insulin. By enhancing insulin sensitivity, it aids in the effective management of blood sugar levels, particularly the hyperglycemia associated with type 2 diabetes. Its mechanism is centered on improving glucose metabolism, which is a key aspect of maintaining glycemic control.

While the precise molecular mechanisms of this compound are a subject of ongoing research, its role as an insulin sensitizer suggests it may influence key signaling pathways involved in glucose uptake and utilization in peripheral tissues.

Role in Preventing Diabetes-Associated Complications (e.g., AGEs-related)

A significant area of research in diabetes-related complications is the formation of Advanced Glycation End products (AGEs). AGEs are harmful compounds formed when proteins or lipids become glycated after exposure to sugars. They are implicated in the development of many diabetes-related complications, including cardiovascular disease, nephropathy, and retinopathy.

A closely related compound, aminoguanidine (B1677879), has been extensively studied as an inhibitor of AGE formation. nih.gov Aminoguanidine has demonstrated the ability to prevent decreased myocardial compliance in diabetic animal models by reducing the accumulation of AGEs in myocardial collagen. nih.gov While direct studies on this compound are less common, the structural similarity to aminoguanidine suggests a potential for similar AGE-inhibiting properties.

Research on aminoguanidine has shown that it can ameliorate the progression of diabetic nephropathy by reducing the expression of inflammatory mediators. nih.gov Specifically, it has been found to decrease the overexpression of tumor necrosis factor-alpha (TNF-α) and inducible nitric oxide synthase (iNOS) in the glomeruli of diabetic rats. nih.gov These findings suggest a potential avenue of investigation for this compound in the prevention of diabetic complications.

Research Finding on a Related Compound (Aminoguanidine)Model SystemOutcome
Amelioration of proteinuriaStreptozotocin-induced diabetic ratsReduced protein in urine
Reduced expression of TNF-α and iNOSGlomeruli of diabetic ratsDecreased inflammatory markers
Inhibition of AGE formationDiabetic rat myocardiumReduced myocardial stiffness

Research in Chronic Kidney Disease (CKD) Pathophysiology

Chronic Kidney Disease (CKD) is a progressive condition characterized by the gradual loss of kidney function over time. medscape.com It is a major global health problem, and research into therapeutic agents that can slow its progression is critical. nih.gov The link between diabetes and CKD is well-established, with diabetic nephropathy being a leading cause of end-stage renal disease. msdmanuals.com

Potential Modulatory Effects on Renal Function Markers

The assessment of renal function relies on various biochemical markers, including serum creatinine, blood urea (B33335) nitrogen (BUN), and urinary albumin excretion. nih.gov Elevated levels of these markers are indicative of impaired kidney function. Research into the effects of this compound on these markers is a key area of interest.

Given its role in managing hyperglycemia, a primary driver of diabetic nephropathy, it is hypothesized that this compound could indirectly have a positive impact on renal function markers by improving glycemic control. Furthermore, if it possesses AGE-inhibiting properties similar to aminoguanidine, it could directly protect the kidneys from glycation-induced damage.

Investigation of Nephroprotective Mechanisms related to Glycation

The accumulation of AGEs in the kidneys is a central mechanism in the pathogenesis of diabetic nephropathy. This leads to glomerular and tubulointerstitial fibrosis, the hallmarks of progressive renal damage. nih.gov The potential of this compound as a nephroprotective agent may lie in its ability to interfere with this process.

Studies on aminoguanidine have provided a proof-of-concept for this approach. By inhibiting the formation of AGEs, aminoguanidine has been shown to reduce proteinuria and glomerular damage in diabetic animal models. nih.gov Future research should focus on whether this compound exerts similar protective effects and elucidating the specific molecular pathways involved.

Potential Research AreaInvestigated EffectRationale
Modulation of Renal Function MarkersMeasurement of serum creatinine, BUN, and albuminuria in response to treatment.To assess the direct or indirect impact on kidney function.
Inhibition of Renal AGE AccumulationQuantification of AGEs in kidney tissue of diabetic models.To determine the potential to prevent glycation-induced damage.
Anti-inflammatory and Anti-fibrotic EffectsAnalysis of inflammatory and fibrotic markers in the kidney.To explore mechanisms of nephroprotection beyond glycation inhibition.

Research in Carbohydrate Metabolism Studies

Beyond its direct application in diabetes, this compound is a valuable tool for basic research into carbohydrate metabolism. As a monosaccharide derivative, it can be used to probe the intricate pathways of glucose processing and signaling in various biological systems.

Applications as a Biochemical Probe for Carbohydrate Pathways

As a glucose analog, this compound holds potential as a biochemical probe for elucidating various aspects of carbohydrate metabolism. Its structural similarity to glucose allows it to be recognized and potentially transported by glucose transporters and processed by enzymes involved in glucose metabolic pathways.

The introduction of a guanidine (B92328) group to the glucose molecule creates a unique chemical entity. The guanidinium (B1211019) group is protonated at physiological pH, conferring a positive charge to the molecule. This charge can influence its interaction with cellular components, including enzymes and transporters, potentially altering its metabolic fate compared to native glucose. Researchers can exploit these differences to probe the specificity and mechanisms of carbohydrate-recognizing proteins.

One potential application is in the study of glucose transport across cell membranes. By comparing the uptake of this compound with that of glucose, researchers could gain insights into the substrate specificity of various glucose transporters (GLUTs). Furthermore, its charged nature might lead to different intracellular trafficking and accumulation, providing a tool to study these processes.

Investigation of Metabolic Flux Alterations

Metabolic flux analysis is a powerful technique used to quantify the rates of metabolic reactions in a biological system. The introduction of a labeled probe that enters a metabolic pathway can allow for the tracing of its transformation and the measurement of flux through various branches of the pathway.

While direct studies on the use of isotopically labeled this compound for metabolic flux analysis are not widely reported in the literature, its structure suggests potential in this area. If the compound is taken up by cells and enters glycolysis or other carbohydrate metabolic pathways, its labeled variants (e.g., with ¹³C or ¹⁴C) could be used to trace the flow of carbon atoms.

The guanidine group, however, may render the molecule an inhibitor of certain metabolic enzymes. For instance, some guanidino compounds are known to interact with enzymes that bind phosphorylated substrates. If this compound or its metabolites inhibit specific enzymes in a pathway, it could be used to study the consequences of blocking that particular metabolic step, thereby providing information about the regulation and control of metabolic flux.

Broader Biomedical Research Applications

Beyond its direct role in carbohydrate metabolism, the unique chemical properties of this compound lend themselves to broader applications in biomedical research, particularly in the fields of proteomics and biochemical assay development.

Proteomics Research Context

Proteomics, the large-scale study of proteins, often requires the use of chemical tools to enrich for or identify specific classes of proteins. The guanidinium group of this compound can participate in specific non-covalent interactions, such as hydrogen bonding and electrostatic interactions, with amino acid residues on protein surfaces.

This property could be leveraged for affinity-based proteomics approaches. For example, the compound could be immobilized on a solid support to create an affinity matrix for capturing proteins that bind to glucose or have a specific affinity for the guanidinium group. This would enable the enrichment and subsequent identification by mass spectrometry of glucose-binding proteins or other proteins that interact with this chemical moiety.

While guanidine hydrochloride is a widely used denaturant in proteomics for solubilizing and denaturing proteins, the application of this compound would be more subtle, focusing on specific protein-ligand interactions rather than bulk denaturation.

Applications in Biochemical Assay Development

Biochemical assays are essential for drug discovery and for studying enzyme kinetics and inhibition. This compound can serve as a valuable tool in the development of such assays for enzymes involved in carbohydrate metabolism.

For instance, it could be used as a potential inhibitor or a substrate analog in assays for enzymes like hexokinase, glucokinase, or glucose-6-phosphatase. By monitoring the effect of the compound on enzyme activity, researchers can characterize the enzyme's active site and screen for other potential modulators.

Furthermore, the guanidine group can be chemically modified to incorporate a reporter group, such as a fluorophore or a biotin (B1667282) tag. Such a modified version of this compound could be used in fluorescence-based or affinity-based assays to directly measure binding to a target protein or to track its uptake and localization within cells.

Preclinical and in Vivo Research of N1 B D Glucopyranosylamino Guanidine Hcl

Animal Model Studies for Metabolic Disorders

The investigation of novel therapeutic agents for metabolic disorders, such as diabetes, heavily relies on the use of established animal models. These models are crucial for providing initial proof-of-concept and for understanding the potential mechanisms of action of a compound before it can be considered for human trials.

Efficacy Evaluation in Diabetic Animal Models

To evaluate the efficacy of a compound like N1-b-D-Glucopyranosylamino-guanidine HCl, researchers would typically employ various animal models that mimic type 1 or type 2 diabetes. Spontaneously diabetic models, such as the Goto-Kakizaki (GK) rat or the Zucker diabetic fatty (ZDF) rat, are common choices for studying type 2 diabetes. nih.gov Chemically-induced models, for instance, using streptozotocin to destroy pancreatic beta cells, are also frequently utilized.

A study designed to assess the efficacy of this compound would involve administering the compound to these diabetic animal models over a specified period. The primary outcomes would focus on the compound's ability to mitigate the hallmarks of diabetes. However, no published studies detailing such an efficacy evaluation for this specific compound could be identified.

Assessment of Glycemic Control Parameters

A key component of efficacy evaluation in diabetic models is the detailed assessment of glycemic control. Standard parameters measured in these studies provide quantitative data on a compound's effect on glucose metabolism.

Key glycemic control parameters include:

Fasting Blood Glucose: Measuring blood glucose levels after a period of fasting to determine baseline glucose regulation.

Postprandial Glucose: Assessing blood glucose levels after a meal or glucose challenge to evaluate the body's ability to handle a glucose load.

Glycosylated Hemoglobin (HbA1c): This parameter provides a long-term view of average blood glucose levels over several weeks. nih.gov A reduction in HbA1c is a critical endpoint in demonstrating sustained glycemic control. nih.gov

Insulin (B600854) Levels and Sensitivity: Measuring circulating insulin levels and performing tests like the hyperinsulinemic-euglycemic clamp can determine if a compound improves insulin secretion or enhances insulin sensitivity in peripheral tissues.

Currently, there is no available data from in vivo studies to populate a table regarding the effects of this compound on these specific glycemic control parameters.

Illustrative Data Table for Glycemic Control Assessment (Hypothetical)

Parameter Vehicle Control Group This compound Treated Group
Fasting Blood Glucose (mg/dL) Data not available Data not available
Postprandial Glucose (mg/dL) Data not available Data not available
HbA1c (%) Data not available Data not available

In Vivo Studies on Chronic Kidney Disease Models

Chronic kidney disease (CKD) is a common complication of metabolic disorders like diabetes. nih.gov Guanidino compounds, as a class, have been studied for their potential roles in the pathophysiology of CKD. nih.gov Therefore, investigating the effects of this compound in animal models of CKD would be a logical step in its preclinical evaluation.

Renal Function Assessment in Disease Models

Assessing renal function is paramount in determining the potential nephroprotective effects of a test compound. nih.gov Standard in vivo tests are used to measure the kidney's ability to filter waste products from the blood. nih.gov

Commonly measured parameters for renal function include:

Glomerular Filtration Rate (GFR): The primary indicator of kidney function, often estimated by measuring the clearance of substances like creatinine or inulin. nih.gov

Blood Urea (B33335) Nitrogen (BUN): An indicator of waste product accumulation in the blood.

Serum Creatinine: A waste product from muscle metabolism that is filtered by the kidneys; elevated levels indicate impaired function.

Urinary Albumin-to-Creatinine Ratio (UACR): A sensitive marker for kidney damage, particularly in diabetic nephropathy.

No research findings detailing the impact of this compound on these renal function parameters in CKD models have been published.

Histopathological and Biomarker Analysis

Beyond functional tests, direct examination of kidney tissue and analysis of specific biomarkers provide deeper insights into a compound's effects.

Histopathological Analysis: This involves microscopic examination of kidney tissue sections to look for structural changes associated with CKD, such as glomerular sclerosis, tubular atrophy, and interstitial fibrosis. The activation of myofibroblasts is a key event in the development of renal fibrosis. frontiersin.org

Biomarker Analysis: Researchers would analyze the expression of key biomarkers related to inflammation (e.g., cytokines), oxidative stress, and fibrosis (e.g., transforming growth factor-beta, collagen).

There is no available histopathological or biomarker data from studies involving this compound in the context of chronic kidney disease.

Illustrative Data Table for Renal Assessment (Hypothetical)

Assessment Vehicle Control Group This compound Treated Group
Serum Creatinine (mg/dL) Data not available Data not available
BUN (mg/dL) Data not available Data not available
UACR (mg/g) Data not available Data not available

Assessment of Biological Effects in Integrated Systems

Evaluating the biological effects of this compound in an integrated system involves understanding how its effects on a specific target or pathway translate to broader physiological changes in a whole organism. This includes assessing its influence on interconnected systems like the cardiovascular and metabolic systems. For example, some guanidino compounds are known to contribute to cardiovascular complications in uremia by promoting microinflammation and leukocyte activation. nih.gov

Structure Activity Relationship Sar and Computational Studies of N1 B D Glucopyranosylamino Guanidine Hcl and Its Analogs

Elucidation of Structure-Activity Relationships for Enzymatic Inhibition

The inhibitory potential of N1-b-D-Glucopyranosylamino-guanidine HCl against enzymes like alpha-glucosidase is a key area of interest. Understanding the relationship between its structure and its inhibitory activity is crucial for the design of more potent and selective agents.

Identification of Key Structural Features for Alpha-Glucosidase Affinity

The affinity of glycosidase inhibitors is often dictated by their ability to mimic the natural substrate and interact with key residues in the enzyme's active site. For this compound, both the glucose moiety and the guanidine (B92328) group are expected to play critical roles.

The β-D-glucopyranosyl moiety likely serves as the primary recognition element, guiding the inhibitor to the active site of alpha-glucosidase. The stereochemistry and hydroxyl group arrangement of the glucose ring are crucial for establishing hydrogen bonds with amino acid residues in the enzyme's binding pocket.

The guanidine group , a strong base that is protonated at physiological pH, can participate in potent ionic interactions and hydrogen bonding. This positively charged group can interact with negatively charged residues, such as aspartic acid and glutamic acid, which are often found in the catalytic domain of glycosidases.

Impact of Saccharide and Guanidine Moiety Modifications on Activity

Modifications to both the sugar and guanidine parts of the molecule can significantly influence inhibitory activity.

Saccharide Moiety Modifications:

Hydroxyl Group Alterations: Changes in the orientation or substitution of hydroxyl groups on the glucose ring can drastically alter binding affinity. For instance, the removal or epimerization of a key hydroxyl group could disrupt essential hydrogen bonds.

Anomeric Carbon Configuration: The β-configuration at the anomeric carbon is likely important for proper orientation within the active site.

Sugar Ring Variation: Replacing the glucose with other monosaccharides (e.g., mannose, galactose) or even disaccharides would likely have a profound impact on selectivity and potency, as different glycosidases have specific substrate preferences.

Guanidine Moiety Modifications:

Substitution: Introducing alkyl or aryl groups on the guanidine nitrogen atoms can affect basicity, steric hindrance, and hydrophobic interactions. For example, N,N-dimethylguanidine has been shown to enhance the release of norepinephrine, while N,N'-dimethylguanidine was ineffective, highlighting the importance of substitution patterns researchgate.net.

Acidity (pKa): The pKa of the guanidinium (B1211019) group is critical. A high pKa ensures it remains protonated and can form strong ionic bonds. Modifications that lower the pKa could reduce inhibitory potency.

SAR for Advanced Glycation End Product Inhibition

Aminoguanidine (B1677879), a close structural relative of the guanidine portion of the target compound, is a well-known inhibitor of advanced glycation end products (AGEs) formation. nih.govnih.gov This suggests that this compound may also possess anti-glycation properties.

Design Principles for Enhanced AGEs Trapping

The primary mechanism by which aminoguanidine is thought to inhibit AGE formation is by trapping reactive carbonyl species (RCS), such as methylglyoxal (B44143) (MGO) and glyoxal (B1671930) (GO), which are precursors to AGEs. researchgate.net The nucleophilic nature of the hydrazine-like structure in aminoguanidine allows it to react with these carbonyls, forming stable adducts and preventing them from reacting with proteins. researchgate.net

For this compound and its analogs, the following design principles would likely enhance AGEs trapping:

Nucleophilicity of the Guanidine Group: Enhancing the nucleophilicity of the guanidine nitrogen could improve its ability to attack and trap RCS.

Strategic Placement of the Glucosyl Moiety: The sugar moiety might influence the compound's solubility and localization, potentially directing it to sites where glycation is occurring.

Computational Chemistry Approaches

Computational methods, particularly molecular docking, are invaluable tools for predicting and understanding the interactions between a ligand and its target enzyme at the molecular level.

Molecular Docking Studies with Target Enzymes

A typical docking simulation would involve:

Homology Modeling: If the crystal structure of the target human alpha-glucosidase is not available, a homology model can be built based on the known structures of related enzymes.

Binding Site Identification: The active site pocket of the enzyme is identified, often by locating the position of a co-crystallized known inhibitor or substrate.

Docking Simulation: The 3D structure of this compound would be placed into the binding site, and various conformations and orientations would be explored to find the most energetically favorable binding pose.

Predicted Interactions:

Hydrogen Bonding: The multiple hydroxyl groups of the glucose moiety and the N-H groups of the guanidine part would be expected to form a network of hydrogen bonds with polar residues in the active site.

Ionic Interactions: The protonated guanidinium ion would likely form a salt bridge with a key acidic residue (e.g., Asp, Glu) in the catalytic site.

Hydrophobic Interactions: While the molecule is largely polar, any non-polar regions could engage in van der Waals interactions with hydrophobic residues.

The insights gained from such computational studies would be instrumental in guiding the synthesis of new analogs with improved inhibitory profiles.

Molecular Dynamics Simulations of Compound-Target Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope to elucidate the dynamic interactions between a ligand, such as this compound, and its biological target at an atomic level. While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the methodology is widely applied to understand the behavior of analogous glycosylated compounds and guanidinium-containing molecules within protein binding sites.

These simulations provide insights into the conformational changes of both the ligand and the target protein upon binding, the stability of the resulting complex, and the critical intermolecular interactions that govern binding affinity and specificity. Key interactions often observed in simulations of similar compounds include hydrogen bonds between the glucose moiety and polar residues of the protein, as well as electrostatic interactions involving the protonated guanidinium group with acidic residues like aspartate or glutamate (B1630785) in the active site.

The data derived from MD simulations, such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and binding free energy calculations, are instrumental in rationalizing structure-activity relationships. For instance, simulations can reveal how modifications to the glucopyranosyl ring or the guanidine group might alter the binding mode and stability of the ligand-protein complex, thereby guiding the design of more potent analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational approach to correlate the chemical structure of a series of compounds with their biological activity. For this compound and its analogs, QSAR studies are pivotal in predicting the biological activities of newly designed derivatives and in understanding the physicochemical properties crucial for their therapeutic effects.

Although specific QSAR models for this compound are not readily found in published research, studies on related aminoguanidine and guanidine derivatives have established a framework for such analyses. nih.govnih.gov These studies typically involve the calculation of a wide array of molecular descriptors, including electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), and lipophilic (e.g., logP) properties.

The development of a robust QSAR model involves selecting the most relevant descriptors and using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical equation that can predict the activity of compounds based on their structural features. frontiersin.org The insights gained from QSAR models can guide the modification of the lead compound to enhance its desired biological activity while minimizing potential off-target effects. For example, a QSAR model might indicate that increasing the hydrophilicity of a particular region of the molecule could lead to improved activity.

Design and Synthesis of this compound Derivatives with Tailored Biological Activities

The design and synthesis of derivatives of this compound are driven by the goal of optimizing its biological profile, such as enhancing potency, selectivity, or pharmacokinetic properties. The synthetic strategies for such derivatives often involve modifications at either the carbohydrate moiety or the guanidine group.

Synthetic approaches to analogous glycosylated guanidines typically begin with a protected glucopyranosyl precursor. The introduction of the guanidine functional group can be achieved through various methods, including the reaction of an amino-functionalized sugar with a guanidinylating agent. The choice of protective groups for the hydroxyl functions of the glucose unit is critical to ensure regioselectivity and to allow for the selective modification of the guanidine part.

The design of new derivatives is informed by structure-activity relationship (SAR) studies, which may be guided by computational methods like molecular docking and the QSAR models discussed previously. For instance, SAR studies on related compounds have shown that the nature and position of substituents on the guanidine nitrogen atoms can significantly influence biological activity. scilit.comnih.gov Modifications could include the introduction of various alkyl or aryl substituents to probe specific interactions within the target's binding pocket.

The following table provides an overview of potential modifications and the rationale behind them for the design of novel this compound derivatives.

Compound Name Modification Rationale Potential Biological Activity Enhancement
N-Alkyl-N1-b-D-Glucopyranosylamino-guanidine HClTo explore hydrophobic interactions in the binding site.Increased potency and/or selectivity.
N-Aryl-N1-b-D-Glucopyranosylamino-guanidine HClTo introduce aromatic interactions (e.g., pi-stacking).Altered binding affinity and target specificity.
Deoxy-N1-b-D-Glucopyranosylamino-guanidine HClTo probe the importance of specific hydroxyl groups for binding.Improved metabolic stability or altered solubility.
C-Glycosyl-aminoguanidine HClTo create a more stable analog resistant to glycosidic cleavage.Enhanced in vivo stability and duration of action.

The synthesized derivatives would then undergo thorough biological evaluation to determine their activity and to further refine the SAR and computational models.

Information regarding the metabolism and pharmacokinetics of this compound is not available in the currently accessible scientific literature.

Extensive searches for data on the absorption, distribution, metabolism, excretion (ADME), in vitro metabolic stability, metabolite identification, tissue distribution, half-life, clearance, and bioavailability of this compound in research models did not yield any specific findings.

Consequently, the detailed article on the "Metabolism and Pharmacokinetics of this compound in Research Models" as outlined cannot be generated at this time due to the absence of published research on this particular compound. Further research and publication in peer-reviewed journals are required to elucidate the pharmacokinetic and metabolic profile of this chemical entity.

Metabolism and Pharmacokinetics of N1 B D Glucopyranosylamino Guanidine Hcl in Research Models

Influences on Metabolic Pathways and Enzyme Systems

Currently, there are no published studies that specifically investigate the influence of N1-b-D-Glucopyranosylamino-guanidine HCl on metabolic pathways or enzyme systems. General knowledge of guanidinium (B1211019) compounds suggests potential interactions with enzymes that have carboxylate groups in their active sites. However, the presence of the glucopyranosyl moiety introduces a unique structural element that could significantly alter these interactions or confer new ones.

Hypothetically, the glucose portion of the molecule could facilitate its entry into cells via glucose transporters. Once inside, it is unclear how the compound would be metabolized. It could potentially interfere with glycolysis or other carbohydrate metabolism pathways, but this has not been experimentally verified. Similarly, its effects on key enzyme systems involved in cellular metabolism are unknown.

Table 1: Hypothetical Interactions of this compound with Metabolic Pathways

Metabolic PathwayPotential Influence (Hypothetical)Supporting Evidence
GlycolysisCompetitive inhibition of hexokinase or other glycolytic enzymes due to structural similarity to glucose.None available
GluconeogenesisPotential modulation of key regulatory enzymes.None available
Pentose Phosphate PathwayPossible interference due to the glucose moiety.None available
Amino Acid MetabolismThe guanidine (B92328) group might interact with enzymes involved in arginine or creatine metabolism.None available

Note: The information in this table is purely speculative and is not based on experimental data.

Interplay of Metabolism and Biological Activity in Research Contexts

The relationship between the metabolism of this compound and its biological activity is another area that requires investigation. The biological effects of many compounds are dependent on their metabolic conversion to active or inactive metabolites. Without an understanding of how this compound is metabolized, it is impossible to determine whether the parent compound or its potential metabolites are responsible for any observed biological effects.

For instance, if the compound were to be hydrolyzed, separating the glucose and guanidine components, the resulting biological activity would likely differ from that of the intact molecule. The guanidine portion might exert effects similar to other guanidine-containing compounds, while the glucose would enter the normal cellular glucose pool.

Table 2: Potential Metabolic Fates and Corresponding Biological Activities of this compound

Metabolic ProcessPotential Metabolite(s)Hypothetical Biological Activity
HydrolysisGuanidine and GlucoseGuanidine may exhibit known effects on ion channels or enzymes. Glucose would be utilized in cellular respiration.
Phase I OxidationHydroxylated derivativesActivity could be enhanced, reduced, or altered compared to the parent compound.
Phase II ConjugationGlucuronidated or sulfated conjugatesTypically results in more water-soluble compounds targeted for excretion, often with reduced biological activity.

Note: This table presents hypothetical metabolic scenarios and their potential consequences. No experimental data is currently available to support these possibilities.

Future Directions and Challenges in N1 B D Glucopyranosylamino Guanidine Hcl Research

Advancements in Synthetic Methodologies for Complex Derivatives

The synthesis of guanidine-containing molecules has garnered significant attention due to their wide-ranging applications in pharmaceutical and organic chemistry. nih.govnih.gov While classical methods for preparing guanidines exist, there is a continuous demand for new and improved synthetic approaches. nih.gov Recent progress has focused on transition-metal-catalyzed methods, catalytic guanylation of amines with carbodiimides, and tandem catalytic guanylation/cyclization reactions. nih.gov These modern techniques aim to overcome the limitations of traditional methods, which often involve multiple protection steps and harsh reaction conditions. nih.gov

A notable advancement is the development of direct guanidinylation protocols, which can be employed early in a synthetic sequence. nih.gov This approach streamlines the synthesis of complex molecules containing the aminoguanidine (B1677879) functionality. nih.gov For instance, the direct guanidinylation of a commercially available diamine was a key step in a concise synthesis of clavatadine A, a potent inhibitor of factor XIa. nih.gov Furthermore, silver-promoted solid-phase guanidinylation has been successfully used to synthesize arginine-glycosylated peptide analogues, demonstrating the utility of this method for creating complex biomolecules. researchgate.net The ability to generate diverse libraries of N1-b-D-Glucopyranosylamino-guanidine HCl derivatives through these advanced methodologies is crucial for exploring structure-activity relationships and developing novel therapeutic agents.

Synthetic ApproachDescriptionAdvantages
Transition-Metal Catalysis Utilizes transition metals to catalyze the formation of the C-N bond in guanidines.Often proceeds with high efficiency and selectivity under mild conditions.
Direct Guanidinylation Introduces the guanidine (B92328) group early in the synthetic route without the need for extensive protecting group manipulations.Reduces the number of synthetic steps, leading to more efficient and streamlined syntheses. nih.gov
Solid-Phase Synthesis The synthesis is carried out on a solid support, facilitating purification and automation.Enables the rapid generation of libraries of compounds for screening and optimization. researchgate.net

Exploration of Novel Biological Targets Beyond Current Findings

Guanidine-containing compounds exhibit a broad spectrum of biological activities, making them valuable scaffolds in drug discovery. researchgate.netnih.gov Their derivatives have been investigated as agents targeting the central nervous system, anti-inflammatory agents, inhibitors of Na+/H+ exchangers, inhibitors of nitric oxide synthase, and antithrombotic and antidiabetic agents. nih.govsci-hub.se The guanidinium (B1211019) group's ability to participate in specific non-covalent binding events and its role in transition state binding in various catalytic processes contribute to this wide range of activities. sci-hub.se

While the initial research on this compound may have focused on specific targets, the inherent properties of the glycosylated guanidine moiety suggest a much broader potential for biological interactions. The presence of the glucose unit could facilitate targeting of glucose transporters or other carbohydrate-binding proteins. Moreover, the guanidine group's positive charge and hydrogen bonding capabilities allow for interactions with a variety of biological macromolecules. Future research should aim to explore these possibilities by screening this compound and its derivatives against a diverse panel of biological targets to uncover novel mechanisms of action and therapeutic applications. nih.gov

Integration with Systems Biology and Omics Approaches

The complexity of biological systems necessitates a holistic approach to understanding the effects of novel compounds. nih.gov Systems biology, which integrates data from various "omics" disciplines such as genomics, transcriptomics, proteomics, and metabolomics, provides a powerful framework for elucidating the multifaceted interactions of a drug within a biological system. nih.govmdpi.com These technologies allow for the simultaneous analysis of thousands of molecular components, offering a comprehensive view of a compound's impact. nih.gov

For this compound, integrating omics approaches can help to identify its mechanism of action, potential off-target effects, and biomarkers of response. unimi.it For example, transcriptomic analysis could reveal changes in gene expression profiles in response to the compound, while proteomics could identify alterations in protein levels and post-translational modifications. mdpi.com Metabolomics could shed light on how the compound affects cellular metabolism. nih.gov By combining these datasets, researchers can build comprehensive models of the compound's biological activity, leading to a more rational approach to drug development and personalized medicine. mdpi.comunimi.it

Omics TechnologyInformation ProvidedPotential Application for this compound Research
Genomics Study of the complete set of DNA, including all of its genes.Identify genetic factors that may influence an individual's response to the compound.
Transcriptomics Analysis of the complete set of RNA transcripts produced by the genome. mdpi.comDetermine how the compound alters gene expression patterns. mdpi.com
Proteomics Large-scale study of proteins. nih.govIdentify protein targets of the compound and changes in protein expression and modification. nih.gov
Metabolomics Scientific study of the set of metabolites present within an organism, cell, or tissue. nih.govUnderstand the impact of the compound on cellular metabolism. nih.gov

Development of Advanced Research Models for Efficacy and Mechanism Studies

To accurately predict the clinical potential of this compound, it is essential to move beyond traditional two-dimensional cell culture models and utilize more physiologically relevant systems. Advanced research models, such as three-dimensional (3D) organoids and animal models, can provide a more accurate representation of human physiology and disease. nih.gov

Organoids, which are self-organizing 3D structures grown from stem cells, can recapitulate the architecture and function of human organs, offering a powerful platform for disease modeling and drug screening. nih.gov Animal models, particularly those that have been genetically engineered to mimic human diseases, are invaluable for studying the in vivo efficacy, pharmacokinetics, and toxicology of a compound. The use of such advanced models will be critical for elucidating the mechanism of action of this compound and for translating preclinical findings to the clinic.

Addressing Research Gaps in Long-Term Biological Effects

While short-term studies can provide valuable information about the acute effects of a compound, a thorough understanding of its long-term biological impact is crucial for its development as a therapeutic agent. Chronic exposure to a drug can lead to unforeseen consequences, including cumulative toxicity, the development of tolerance, or alterations in cellular signaling pathways.

Future research on this compound must include long-term studies in appropriate animal models to assess its safety and efficacy over extended periods. These studies should monitor a wide range of physiological and biochemical parameters to identify any potential adverse effects. Furthermore, it is important to investigate the compound's potential to induce long-lasting changes at the molecular level, such as epigenetic modifications, which could have significant implications for its long-term use.

Potential for Combination Research Strategies

Combination therapy, the use of two or more drugs to treat a disease, is a well-established strategy in medicine. This approach can lead to enhanced efficacy, reduced toxicity, and a lower likelihood of developing drug resistance. The potential for this compound to be used in combination with other therapeutic agents should be explored.

For example, if the compound is found to modulate a particular signaling pathway, it could be combined with a drug that targets a different component of the same pathway or a complementary pathway. The identification of synergistic drug combinations can be facilitated by high-throughput screening and computational modeling approaches. Preclinical studies in relevant disease models would then be necessary to validate the efficacy and safety of the combination therapy.

Ethical Considerations in Advanced Biomedical Research with Glycosylated Guanidines

Informed consent is a cornerstone of ethical research, and participants must be fully informed about the nature of the research, the potential risks and benefits, and their right to withdraw at any time. iu.edu Protecting the privacy and confidentiality of participants' data is also paramount. When research involves the use of human tissues or cells, such as in the generation of organoids, clear guidelines must be in place regarding the donation, storage, and use of these materials. nih.goviu.edu As research progresses, it will be essential to continually evaluate and address the ethical, legal, and social implications of the work to ensure that it is conducted responsibly and in a manner that maintains public trust. nih.gov

Q & A

Q. What are the recommended methodologies for synthesizing N1-b-D-Glucopyranosylamino-guanidine HCl, and how can purity be validated?

Synthesis typically involves glycosylation of guanidine derivatives using protected glucopyranosyl donors. Key steps include:

  • Protection/Deprotection : Use acetyl or benzyl groups to stabilize reactive sites during synthesis.
  • Coupling Reactions : Employ trichloroacetimidate or thioglycoside donors for glycosidic bond formation .
  • Purification : Column chromatography (e.g., silica gel or reverse-phase HPLC) to isolate intermediates and final products.
  • Purity Validation :
    • HPLC : Monitor retention times and peak homogeneity (>98% purity).
    • NMR Spectroscopy : Confirm structural integrity (e.g., anomeric proton signals at δ 4.8–5.5 ppm for β-configuration) .

Q. How can solubility limitations of this compound in organic solvents be addressed experimentally?

  • Co-Solvent Systems : Use water-DMSO or water-methanol mixtures to enhance solubility while maintaining stability.

  • Derivatization : Introduce hydrophilic groups (e.g., sulfonation) to improve aqueous solubility .

  • Critical Data :

    Solvent SystemSolubility (mg/mL)Stability (24 hr)
    H₂O50–60Stable
    DMSO:H₂O (1:1)90–100Partial degradation

Q. What standard protocols exist for assessing the biological activity of this compound in enzymatic assays?

  • Enzyme Inhibition Studies :
    • Kinetic Assays : Measure IC₅₀ values using spectrophotometric or fluorometric methods (e.g., NADH-coupled assays for dehydrogenases).
    • Controls : Include known inhibitors (e.g., guanidine HCl ) and blank reactions to account for nonspecific binding.
  • Dose-Response Curves : Use nonlinear regression to determine potency and efficacy .

Advanced Research Questions

Q. How should researchers validate analytical methods for quantifying this compound in complex biological matrices?

  • Method Development :
    • LC-MS/MS : Optimize ionization parameters (e.g., ESI+ for protonated ions) and fragmentor voltages.
    • Calibration Curves : Ensure linearity (R² > 0.99) across expected concentration ranges (e.g., 1–1000 ng/mL).
  • Validation Parameters :
    • Specificity : Confirm no interference from matrix components.
    • Accuracy/Precision : Meet FDA guidelines (±15% deviation for biological samples) .

Q. How can contradictions in experimental data (e.g., conflicting IC₅₀ values across studies) be resolved statistically?

  • False Discovery Rate (FDR) Control : Apply the Benjamini-Hochberg procedure to adjust p-values in high-throughput screens, reducing Type I errors .
  • Meta-Analysis : Pool data from independent studies using random-effects models to account for heterogeneity.
  • Sensitivity Analysis : Test if outliers or assay conditions (e.g., pH, temperature) disproportionately influence results .

Q. What in silico strategies are effective for predicting the binding modes of this compound with target enzymes?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide to simulate interactions with active sites.
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes.
  • Validation : Compare predicted binding energies with experimental ΔG values from isothermal titration calorimetry (ITC) .

Q. What safety protocols are critical when handling this compound in vitro and in vivo?

  • In Vitro :
    • PPE : Gloves, lab coats, and eye protection.
    • Waste Disposal : Neutralize acidic byproducts before disposal .
  • In Vivo :
    • Acute Toxicity Testing : Determine LD₅₀ in rodent models (oral and intravenous routes).
    • GHS Compliance : Classify hazards per H302 (harmful if swallowed) and P264 (post-handling hygiene) .

Data Contradiction and Reproducibility

Q. How can batch-to-batch variability in synthesized compounds be minimized?

  • Strict Process Controls :

    • Document reaction parameters (temperature, pH, stirring speed) in detail.
    • Use high-purity reagents (≥99%) and anhydrous solvents.
  • Quality Metrics :

    ParameterAcceptance Criteria
    Purity (HPLC)≥98%
    Residual Solvents≤0.1% (ICH Q3C)
    Water Content≤1% (Karl Fischer)

Q. What experimental design principles ensure reproducibility in enzyme inhibition studies?

  • Blinding : Assign sample IDs randomly to avoid bias.
  • Replicates : Perform triplicate measurements across independent experiments.
  • Positive/Negative Controls : Include guanidine HCl (positive) and buffer-only (negative) in every assay .

Future Directions and Limitations

Q. What gaps exist in current research on this compound, and how can they be addressed?

  • Limitations :
    • Limited structural data (e.g., X-ray crystallography of enzyme complexes).
    • Unclear pharmacokinetic profiles (e.g., bioavailability, half-life).
  • Future Work :
    • ADMET Studies : Use Caco-2 cells for permeability assays and hepatic microsomes for metabolic stability tests.
    • Multi-Omics Integration : Combine proteomics and metabolomics to map downstream effects .

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Reactant of Route 1
N1-b-D-Glucopyranosylamino-guanidine HCl
Reactant of Route 2
N1-b-D-Glucopyranosylamino-guanidine HCl

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.